5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide 5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 1797591-96-8
VCID: VC4521810
InChI: InChI=1S/C20H21ClN4O2/c1-27-18-5-4-16(21)11-17(18)20(26)24-13-14-6-9-25(10-7-14)19-15(12-22)3-2-8-23-19/h2-5,8,11,14H,6-7,9-10,13H2,1H3,(H,24,26)
SMILES: COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N
Molecular Formula: C20H21ClN4O2
Molecular Weight: 384.86

5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide

CAS No.: 1797591-96-8

Cat. No.: VC4521810

Molecular Formula: C20H21ClN4O2

Molecular Weight: 384.86

* For research use only. Not for human or veterinary use.

5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide - 1797591-96-8

Specification

CAS No. 1797591-96-8
Molecular Formula C20H21ClN4O2
Molecular Weight 384.86
IUPAC Name 5-chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide
Standard InChI InChI=1S/C20H21ClN4O2/c1-27-18-5-4-16(21)11-17(18)20(26)24-13-14-6-9-25(10-7-14)19-15(12-22)3-2-8-23-19/h2-5,8,11,14H,6-7,9-10,13H2,1H3,(H,24,26)
Standard InChI Key KYBJNXSVUPAMRF-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 5-chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide, reflects its modular structure:

  • Benzamide core: A 5-chloro-2-methoxy-substituted benzene ring linked to an amide group.

  • Piperidine-cyanopyridine side chain: A piperidin-4-ylmethyl group attached to a 3-cyanopyridin-2-yl moiety at the nitrogen position.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1797591-96-8
Molecular FormulaC₂₀H₂₁ClN₄O₂
Molecular Weight384.86 g/mol
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N
InChIKeyKYBJNXSVUPAMRF-UHFFFAOYSA-N

The molecular geometry features a planar benzamide segment connected to a conformationally flexible piperidine ring, which may influence target binding kinetics .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 5-chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide involves multi-step organic reactions:

  • Piperidine functionalization: N-alkylation of piperidin-4-ylmethanol with 2-chloro-3-cyanopyridine under basic conditions to form the 1-(3-cyanopyridin-2-yl)piperidin-4-ylmethane intermediate.

  • Amide coupling: Reaction of 5-chloro-2-methoxybenzoic acid with the above intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1K₂CO₃, DMF, 80°C, 12h65–72
2EDC, HOBt, DCM, rt, 24h58–63

Variations in solvent polarity (DMF vs. THF) and temperature modulate yields, though purity optimization remains challenging due to steric hindrance at the piperidine nitrogen .

Biological Activity and Target Profiling

FGFR4 Inhibition Hypotheses

While direct evidence is limited, structural analogs (e.g., EP3274344B1 patent compounds) demonstrate potent FGFR4 kinase inhibition (IC₅₀ < 50 nM) . The cyanopyridine moiety in 5-chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide may mimic ATP-binding site interactions, as observed in pyridine-derived FGFR inhibitors .

Central Nervous System (CNS) Penetration

Piperidine derivatives frequently exhibit blood-brain barrier permeability. Molecular dynamics simulations predict a polar surface area (PSA) of 78 Ų for this compound, within the range (<90 Ų) associated with CNS activity .

Structural and Conformational Analysis

X-ray Crystallography Insights

Though no crystal structure exists for this specific compound, related piperidine-benzamide analogs adopt a boat conformation in the piperidine ring, optimizing hydrophobic interactions with target proteins . The cyanopyridine group’s electron-withdrawing nature likely stabilizes binding via π-π stacking with aromatic residues .

Research Gaps and Future Directions

  • Target Deconvolution: High-throughput screening against kinase panels is needed to identify primary targets.

  • In Vivo Pharmacokinetics: ADME studies in model organisms will clarify bioavailability and toxicity profiles.

  • Analog Optimization: Substituent variation at the methoxy or cyano positions may enhance potency or selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator